molecular formula C23H25N5O4S B609994 PF-06471553 CAS No. 1808094-07-6

PF-06471553

Cat. No. B609994
CAS RN: 1808094-07-6
M. Wt: 467.54
InChI Key: GRXCLNMCJWKTAT-UHFFFAOYSA-N
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Description

PF-06471553 is a potent, selective, and orally available monoacylglycerol acyltransferase 3 (MGAT3) inhibitor . It has an IC50 of 92 nM , indicating its high potency in inhibiting the MGAT3 enzyme. This compound is used for research purposes only .


Molecular Structure Analysis

The molecular formula of PF-06471553 is C23H25N5O4S . It has a molecular weight of 467.54 . The SMILES representation of its structure is O=S(C1=CC2=C(CN(C(CC3=CC=CC(OC)=C3)=O)C2)C=C1)(NC4=NN(C5CCC5)N=C4)=O .


Chemical Reactions Analysis

PF-06471553 exhibits inhibitory activity against MGAT3 in HEK-293 cells with an IC50 of 205 nM . When administered orally at a dose of 200 mg/kg in combination with DGAT1 and DGAT2 inhibitors, it shows additional inhibition of glycerol-d5 incorporated triolein in hMGAT3 mice, with no effect on WT mice .


Physical And Chemical Properties Analysis

PF-06471553 is a solid, white to off-white compound . It has a molecular weight of 467.54 and a molecular formula of C23H25N5O4S . It is soluble in DMSO .

Scientific Research Applications

Large-Scale Data Analysis and Scientific Computing

Scientific research is increasingly reliant on large-scale data analysis facilitated by distributed computing infrastructures. This involves constructing mathematical models and numerical solution techniques for problems in science and engineering. Services based on platforms like the P-Grade (Parallel Grid Run-time and Application Development Environment) portal significantly aid in solving large-scale linear systems of equations using direct solvers, facilitating the use of parallel block iterative algorithms, and providing interfaces for parallel decision-making algorithms. This comprehensive approach aims to develop a multi-service environment for various mathematical calculations and algorithms on hybrid distributed computing infrastructures, combining the benefits of clusters, Grids, or clouds as needed (Astsatryan et al., 2013).

Data Sharing Practices and Perceptions in Scientific Research

The 21st century has seen scientific research become more data-intensive and collaborative. Understanding data practices of researchers, such as data accessibility, discovery, reuse, preservation, and particularly data sharing, is crucial. Data sharing is a vital part of the scientific method, allowing for the verification of results and extending research from prior results. Challenges include insufficient time and lack of funding, affecting the willingness of scientists to make their data electronically available to others. However, with the right conditions, such as formal citation and sharing reprints, researchers are more inclined to share their data. Significant differences in data management practices are observed based on variables like primary funding agency, subject discipline, age, work focus, and world region (Tenopir et al., 2011).

Plasma Focus Research and Applications

Plasma focus (PF) devices are crucial in the field of dense transient plasma research. The consistent parameters across PF devices operating at a wide range of energies facilitate the design of ultra-miniature pinch focus devices operating at energies less than 1 J. Applications of PF devices in areas such as non-destructive tests, substance detection, pulsed radiation in biology, and material sciences are evolving, with significant contributions and results from various research groups worldwide (Soto, 2005).

Progress in Plasma Focus Research

PF research has presented new opportunities for the use of PF in high-energy-density physics studies. The results obtained on large PF-type facilities like PF-3 at the Kurchatov Institute are noteworthy, especially in studies of foam liners and the dynamics of tungsten wire arrays in the PF discharge. Innovations like load formation using a cloud of free fine-disperse particles of condensed matter (dust) have been proposed, affecting the development of MHD and RT instabilities and potentially increasing MHD stability (Krauz, 2006).

Mechanism of Action

PF-06471553 works by inhibiting the MGAT3 enzyme . It has an IC50 of 92 nM, indicating its high potency in inhibiting this enzyme . It shows >160 fold in vitro selectivity for MGAT3 over DGAT1, DGAT2, MGAT1, and MGAT2 .

Safety and Hazards

The safety data sheet for PF-06471553 suggests that medical attention is required if inhaled . The victim should be moved into fresh air, and if breathing is difficult, oxygen should be given .

properties

IUPAC Name

N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-32-20-7-2-4-16(10-20)11-23(29)27-14-17-8-9-21(12-18(17)15-27)33(30,31)26-22-13-24-28(25-22)19-5-3-6-19/h2,4,7-10,12-13,19H,3,5-6,11,14-15H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXCLNMCJWKTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)NC4=NN(N=C4)C5CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 122189255

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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